Protonstatin-1

Description

Properties

IUPAC Name |

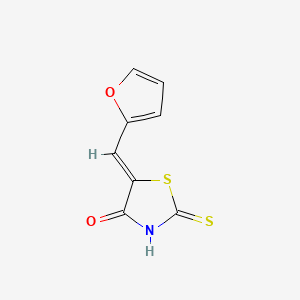

(5Z)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S2/c10-7-6(13-8(12)9-7)4-5-2-1-3-11-5/h1-4H,(H,9,10,12)/b6-4- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSUVJNRFWFRIV-XQRVVYSFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C2C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C\2/C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4703-96-2 | |

| Record name | 5-(2-Furylmethylene)-2-thioxo-1,3-thiazolidin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004703962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Protonstatin-1: A Technical Guide to its Mechanism of Action as a Plasma Membrane H+-ATPase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protonstatin-1 (PS-1), identified as (Z)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one, is a selective small-molecule inhibitor of the plant plasma membrane (PM) H+-ATPase.[1][2] Its mechanism of action centers on the direct inhibition of this essential proton pump, leading to significant disruption of cellular processes reliant on the electrochemical gradient, most notably polar auxin transport. This document provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental validation of this compound's activity, offering a technical resource for its application in plant biology research and as a potential lead for herbicide development.

Core Mechanism of Action

This compound exerts its inhibitory effect through direct binding to the plasma membrane H+-ATPase.[1][2] Specifically, studies have pinpointed the binding site to the central loop of the PM H+-ATPase.[1] This interaction inhibits the enzyme's hydrolytic activity, which is crucial for pumping protons out of the cell and establishing the transmembrane proton gradient.

The inhibition of the PM H+-ATPase by PS-1 has a cascading effect on plant physiology, primarily by disrupting processes that are dependent on the chemiosmotic gradient. The most well-documented consequence is the inhibition of polar auxin transport. According to the chemiosmotic model of auxin transport, the proton gradient generated by the PM H+-ATPase is essential for both the cellular influx and efflux of the plant hormone auxin (indole-3-acetic acid, IAA). By dissipating this gradient, PS-1 effectively blocks auxin transport, leading to observable defects in auxin-mediated growth and development.

Quantitative Data Summary

The inhibitory potency of this compound and its more potent analog, PS-2, has been quantified through various biochemical and in vivo assays. The key quantitative metrics are summarized in the table below.

| Compound | Target | Assay Type | Value | Reference |

| This compound (PS-1) | PM H+-ATPase | Hydrolytic Activity | IC50: 3.9 µM | |

| Protonstatin-2 (PS-2) | PM H+-ATPase | Hydrolytic Activity | ~5x more potent than PS-1 |

Signaling Pathway and Logical Relationships

The inhibitory action of this compound on the PM H+-ATPase directly impacts the signaling pathway of auxin, a critical plant hormone. The following diagram illustrates the logical relationship between PS-1, the PM H+-ATPase, and the downstream effects on auxin transport.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

PM H+-ATPase Hydrolytic Activity Assay

This assay quantifies the enzymatic activity of the PM H+-ATPase by measuring the rate of ATP hydrolysis.

-

Materials:

-

Isolated plant plasma membrane vesicles

-

Assay buffer (e.g., 30 mM MES-Tris, pH 6.5, 5 mM MgSO4, 50 mM KCl, 1 mM NaN3, 0.02% Brij 58)

-

ATP solution

-

This compound stock solution (in DMSO)

-

Phosphate detection reagent (e.g., Malachite green)

-

-

Procedure:

-

Thaw plasma membrane vesicles on ice.

-

Prepare reaction mixtures containing assay buffer and varying concentrations of this compound (with a constant final concentration of DMSO across all samples).

-

Pre-incubate the mixtures at a specified temperature (e.g., 28°C) for 5 minutes.

-

Initiate the reaction by adding ATP.

-

Incubate for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., SDS).

-

Quantify the amount of inorganic phosphate released using a phosphate detection reagent and measure the absorbance at a specific wavelength (e.g., 650 nm).

-

Calculate the specific activity (nmol Pi/mg protein/min) and determine the IC50 value of this compound.

-

Proton Pumping Activity Assay

This assay directly measures the ability of the PM H+-ATPase to pump protons into membrane vesicles, typically using a pH-sensitive fluorescent probe.

-

Materials:

-

Isolated plant plasma membrane vesicles

-

Pumping buffer (e.g., 10 mM MES-Tris, pH 6.5, 5 mM MgSO4, 150 mM KCl)

-

pH-sensitive fluorescent dye (e.g., ACMA - 9-amino-6-chloro-2-methoxyacridine)

-

ATP solution

-

This compound stock solution

-

Protonophore (e.g., CCCP - carbonyl cyanide m-chlorophenylhydrazone) to dissipate the proton gradient

-

-

Procedure:

-

Resuspend plasma membrane vesicles in the pumping buffer.

-

Add the fluorescent dye to the vesicle suspension.

-

Place the suspension in a fluorometer and monitor the baseline fluorescence.

-

Add this compound or DMSO (control) and incubate briefly.

-

Initiate proton pumping by adding ATP and record the fluorescence quenching over time.

-

After the fluorescence reaches a steady state, add a protonophore to dissipate the gradient and observe the recovery of fluorescence.

-

The rate of fluorescence quenching is proportional to the proton pumping activity.

-

Polar Auxin Transport Assay using ³H-labeled IAA

This assay measures the directional movement of auxin in plant tissues.

-

Materials:

-

Arabidopsis thaliana seedlings

-

Agar plates with and without this compound

-

³H-labeled IAA (indole-3-acetic acid)

-

Scintillation counter

-

-

Procedure:

-

Germinate and grow seedlings on standard agar plates.

-

Transfer seedlings to plates containing various concentrations of this compound or a DMSO control.

-

For basipetal transport (from shoot to root tip), apply an agar block containing ³H-labeled IAA to the root-shoot junction.

-

For acropetal transport (from root tip towards the shoot), apply the ³H-labeled IAA agar block to the root tip.

-

Incubate for a specific duration (e.g., 6-18 hours).

-

Excise specific segments of the root or hypocotyl.

-

Measure the amount of radioactivity in the excised segments using a scintillation counter.

-

A reduction in radioactivity in the segments distal to the application site in the presence of this compound indicates inhibition of polar auxin transport.

-

Conclusion

This compound is a valuable chemical tool for dissecting the roles of plasma membrane H+-ATPases in plant physiology. Its well-defined mechanism of action, involving the direct inhibition of the proton pump and subsequent disruption of the chemiosmotic gradient, makes it a specific and potent inhibitor of polar auxin transport. The experimental protocols detailed herein provide a robust framework for researchers to utilize this compound in their investigations into plant growth, development, and environmental responses. Further studies on its analogs, such as the more potent PS-2, may pave the way for the development of novel and effective herbicides.

References

Protonstatin-1: A Technical Guide to its Discovery and Development as a Potent Inhibitor of Plant Plasma Membrane H+-ATPase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protonstatin-1 (PS-1) is a selective small-molecule inhibitor of the plant plasma membrane (PM) H+-ATPase, a crucial enzyme for establishing the electrochemical gradients that drive nutrient uptake and regulate cellular pH.[1] Its discovery through a chemical genetic screen has provided a valuable chemical tool to dissect the role of PM H+-ATPases in plant physiology, particularly in the context of polar auxin transport. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound and its more potent analog, Protonstatin-2 (PS-2). It includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant biological pathways and experimental workflows.

Discovery of this compound

This compound was identified through a chemical genetic screen designed to find inhibitors of the Arabidopsis plasma membrane H+-ATPase AHA2.[2][3] The screen utilized a yeast-based system, a common and effective platform for studying eukaryotic protein function.

Chemical Screening Protocol

The primary screen was conducted using a library of 3,000 small organic compounds from the ChemDive chemical library.[2][3] The screening was performed on a genetically modified strain of Saccharomyces cerevisiae (RS72) that expressed the Arabidopsis PM H+-ATPase, AHA2. In this yeast strain, the endogenous PM H+-ATPase gene (PMA1) is under the control of a galactose-inducible promoter, allowing for the specific assessment of AHA2 activity when grown on glucose-containing medium.

Experimental Protocol: Yeast-Based Chemical Screen

-

Yeast Strain: Saccharomyces cerevisiae strain RS72 expressing Arabidopsis AHA2.

-

Culture Conditions: Yeast cells were pre-cultured in flasks to an optical density at 600 nm (OD600) of 0.5 and then diluted.

-

Screening Plates: 4 µL aliquots of the diluted yeast cell suspension were spotted onto solid medium.

-

Test Compounds: The screening was performed with the 34 this compound analogs at a concentration of 10 µM. A DMSO control (0.1% v/v) was used.

-

Incubation: The plates were incubated for 3 days at 28°C.

-

Hit Identification: Compounds that inhibited yeast growth were selected as primary hits. From the initial 3,000 compounds, 29 were retained for further analysis, leading to the identification of this compound.

Secondary Assay: Inhibition of PM H+-ATPase Activity

The primary hits from the yeast screen were further validated by directly measuring their inhibitory effect on the proton-pumping activity of PM H+-ATPase in isolated plant plasma membrane vesicles. This cell-free assay confirmed that this compound directly targets the enzymatic activity of the proton pump.

Mechanism of Action

This compound acts as a selective inhibitor of the plasma membrane H+-ATPase. Its mechanism involves binding to the central loop of the enzyme, which is thought to interfere with the conformational changes necessary for proton translocation across the membrane.

Signaling Pathway: Disruption of Polar Auxin Transport

The primary physiological effect of this compound-mediated inhibition of PM H+-ATPase is the disruption of the electrochemical gradient across the plasma membrane. This gradient is essential for the polar transport of the plant hormone auxin (indole-3-acetic acid, IAA), a process governed by the chemiosmotic hypothesis. By reducing the activity of the proton pump, this compound diminishes the driving force for auxin influx and efflux, leading to impaired auxin distribution and subsequent defects in plant growth and development.

Caption: this compound inhibits PM H+-ATPase, disrupting polar auxin transport.

Development of Protonstatin-2

To improve the potency of this compound, a series of 34 analogs were synthesized and screened. This led to the identification of Protonstatin-2 (PS-2), which demonstrated a significantly stronger inhibitory effect on PM H+-ATPase activity.

Quantitative Data

The inhibitory activity and binding affinity of this compound and Protonstatin-2 were quantified using various biochemical and biophysical assays.

| Compound | Target | Assay Type | IC50 | Kd (µM) | Reference |

| This compound | PM H+-ATPase | Enzymatic Activity | 3.9 µM | ||

| This compound | AHA2 Central Loop | Microscale Thermophoresis | 4.88 ± 0.66 | ||

| Protonstatin-2 | AHA2 Central Loop | Microscale Thermophoresis | 0.55 ± 0.05 |

Key Experimental Protocols

Plant Plasma Membrane Vesicle Isolation

This protocol is essential for in vitro assays of PM H+-ATPase activity.

Experimental Protocol: Plasma Membrane Vesicle Isolation

-

Plant Material: Arabidopsis thaliana seedlings.

-

Homogenization: Homogenize plant tissue in a buffer containing sucrose, a buffering agent (e.g., MES-Tris), and protease inhibitors.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to pellet chloroplasts and mitochondria.

-

Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet microsomes (containing plasma membranes).

-

-

Two-Phase Partitioning: Resuspend the microsomal pellet and use a dextran-polyethylene glycol two-phase system to separate the plasma membranes from other endomembranes. The plasma membranes will partition into the upper polyethylene glycol phase.

-

Vesicle Collection: Collect the upper phase and pellet the plasma membrane vesicles by ultracentrifugation. Resuspend the vesicles in an appropriate buffer for storage or immediate use.

PM H+-ATPase Activity Assays

Experimental Protocol: ATP Hydrolysis Assay

-

Reaction Mixture: Prepare a reaction buffer containing a buffering agent (e.g., MES-Tris, pH 6.5), MgSO4, ATP, and the isolated plasma membrane vesicles.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C).

-

Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., molybdate-based assay).

-

Inhibitor Testing: Perform the assay in the presence of various concentrations of this compound or its analogs to determine the IC50 value.

Experimental Protocol: Proton Pumping Assay

-

Vesicle Loading: Use a pH-sensitive fluorescent dye (e.g., ACMA or quinacrine) that accumulates inside the vesicles as the internal pH decreases.

-

Reaction Initiation: Add ATP and MgSO4 to the vesicle suspension to initiate proton pumping.

-

Fluorescence Quenching: Monitor the decrease in fluorescence over time, which corresponds to the acidification of the vesicle interior.

-

Inhibitor Effect: Pre-incubate the vesicles with this compound to observe its effect on the rate of fluorescence quenching.

Radiolabeled Auxin Transport Assay

This assay measures the effect of inhibitors on the movement of auxin in plant tissues.

Experimental Protocol: 3H-IAA Transport Assay in Arabidopsis Roots

-

Seedling Growth: Grow Arabidopsis thaliana seedlings vertically on agar plates.

-

Inhibitor Treatment: Transfer seedlings to plates containing the desired concentration of this compound or a DMSO control.

-

Radiolabel Application: Apply a small agar block containing 3H-labeled IAA to the root tip (for basipetal transport) or the root-shoot junction (for acropetal transport).

-

Incubation: Allow the radiolabeled auxin to be transported for a specific period (e.g., 6-18 hours).

-

Quantification: Excise segments of the root at different distances from the point of application and measure the amount of radioactivity in each segment using a scintillation counter.

Microscale Thermophoresis (MST)

MST is a powerful technique for quantifying the binding affinity between a protein and a small molecule.

Experimental Protocol: MST for Protonstatin-AHA2 Binding

-

Protein Labeling: Label the purified central loop of the AHA2 protein with a fluorescent dye (e.g., NHS-ester dye).

-

Serial Dilution: Prepare a serial dilution of this compound or Protonstatin-2.

-

Binding Reaction: Mix the labeled protein with each concentration of the small molecule and incubate to allow binding to reach equilibrium.

-

Capillary Loading: Load the samples into glass capillaries.

-

MST Measurement: Place the capillaries in the MST instrument. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled protein along this gradient is monitored. The change in thermophoretic movement upon ligand binding is used to calculate the dissociation constant (Kd).

Caption: Workflow for the discovery and development of Protonstatin inhibitors.

Conclusion

The discovery and development of this compound and its more potent analog, Protonstatin-2, represent a significant advancement in the field of plant chemical biology. These molecules serve as highly specific and valuable tools for probing the function of plasma membrane H+-ATPases and their role in fundamental physiological processes such as polar auxin transport. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers to utilize these inhibitors in their own studies and to further explore the intricate mechanisms of plant growth and development.

References

- 1. Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. docs.nrel.gov [docs.nrel.gov]

Protonstatin-1: A Technical Guide to a Selective Plasma Membrane H+-ATPase Inhibitor

Introduction

Protonstatin-1 (PS-1), with the chemical name (Z)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one, is a potent and selective small-molecule inhibitor of the plasma membrane (PM) H+-ATPase.[1][2] Identified through a chemical library screening, PS-1 has emerged as a critical chemical tool for interrogating the diverse biological functions of PM H+-ATPases in plants and fungi.[1][3] These P-type ATPases are primary active transporters that create and maintain the electrochemical proton gradient across the plasma membrane, a driving force essential for nutrient uptake, intracellular pH regulation, and cell expansion.[1]

This guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization. It is intended for researchers, scientists, and drug development professionals working on membrane transport, signal transduction, and related fields.

Mechanism of Action

This compound exerts its inhibitory effect by directly interacting with the PM H+-ATPase. Studies have shown that PS-1 binds to the large central cytoplasmic loop of the enzyme. This interaction is believed to impede the conformational changes necessary for the catalytic cycle of ATP hydrolysis and proton translocation.

Kinetic analyses have demonstrated that this compound acts as a noncompetitive inhibitor with respect to ATP. This indicates that PS-1 does not bind to the ATP-binding site but rather to an allosteric site, which, when occupied, reduces the maximum velocity (Vmax) of the enzyme without significantly affecting its affinity for ATP (Km). By inhibiting the pump's activity, PS-1 effectively diminishes the proton gradient across the plasma membrane, thereby disrupting the multitude of physiological processes that rely on this electrochemical potential.

Quantitative Inhibitory Data

The inhibitory potency of this compound and its analogs has been quantified through various biochemical and cellular assays. The data highlights its efficacy and provides a benchmark for the development of more potent inhibitors.

| Compound | Target | Assay Type | IC50 / Kd | Organism | Reference |

| This compound (PS-1) | PM H+-ATPase | H+ Pumping Activity | 3.9 µM | Arabidopsis thaliana | |

| This compound (PS-1) | His-AHA2 central loop | Binding Affinity (MST) | Kd = 2.41 µM | Arabidopsis thaliana | |

| Protonstatin-2 (PS-2) | PM H+-ATPase | H+ Pumping Activity | ~0.78 µM (5x stronger than PS-1) | Arabidopsis thaliana | |

| Protonstatin-2 (PS-2) | His-AHA2 central loop | Binding Affinity (MST) | Kd = 0.52 µM | Arabidopsis thaliana |

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant. MST: Microscale Thermophoresis.

Experimental Protocols

The characterization of this compound as a PM H+-ATPase inhibitor involves a series of robust assays, from initial screening to detailed kinetic and in-planta functional studies.

Chemical Library Screening for PM H+-ATPase Inhibitors

The initial identification of this compound was achieved through a multi-step screening process designed to find compounds that inhibit the plant PM H+-ATPase.

-

Primary Screen: A library of small organic compounds is screened for their ability to inhibit the growth of a specific yeast strain (e.g., RS72). This strain is engineered to be dependent on a plant PM H+-ATPase (e.g., Arabidopsis AHA2) for survival under certain conditions, making yeast growth a proxy for enzyme activity. Compounds that suppress growth are selected as primary hits.

-

Secondary Screen: The primary hits are further evaluated in a more direct biochemical assay. Their ability to inhibit the proton pumping activity of the PM H+-ATPase is measured using enriched plasma membrane vesicles isolated from plant tissue (e.g., Arabidopsis seedlings). Compounds that effectively block the ATP-dependent acidification of these vesicles are confirmed as inhibitors.

PM H+-ATPase Activity Assays

Two primary in vitro assays are used to quantify the effect of inhibitors on PM H+-ATPase activity using plasma membrane vesicles isolated from plant seedlings.

-

Hydrolytic Activity Assay: This assay measures the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (Pi) released. The reaction is performed in a buffered solution containing PM vesicles, ATP, and the inhibitor (or DMSO as a control). The amount of Pi released over time is determined colorimetrically.

-

Proton Pumping Activity Assay: This assay directly measures the transport of protons into the PM vesicles. The formation of a pH gradient is monitored by observing the fluorescence quenching of a pH-sensitive probe, such as acridine orange. The assay is initiated by adding ATP and can be terminated by adding a protonophore like carbonyl cyanide m-chlorophenylhydrazone (CCCP), which dissipates the proton gradient.

Polar Auxin Transport Assays

Given the central role of the PM H+-ATPase-generated proton gradient in auxin transport, PS-1's functional effect is often tested in planta using auxin transport assays in Arabidopsis seedlings.

-

Auxin Uptake Assay: Root tips are incubated in a buffer containing radiolabeled auxin (e.g., ³H-IAA) and varying concentrations of the inhibitor. After incubation, the amount of radiolabel accumulated in the tissue is measured to determine the rate of auxin uptake.

-

Acropetal and Basipetal Transport: To measure root-ward (basipetal) and shoot-ward (acropetal) transport, small agar blocks containing ³H-IAA are placed on the root tip or at the root-shoot junction, respectively. After several hours, sections of the root are excised, and the amount of transported radiolabel is quantified.

Binding Affinity Determination

Microscale Thermophoresis (MST) is a powerful technique used to quantify the binding affinity between this compound and the PM H+-ATPase. This method measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding. By titrating a fluorescently labeled protein (e.g., the recombinant His-tagged central loop of AHA2) with increasing concentrations of the inhibitor, a binding curve can be generated, and the dissociation constant (Kd) can be precisely calculated.

Logical Relationship of Inhibition

The inhibitory action of this compound initiates a clear cascade of events, from the molecular level to the physiological, which validates its utility as a specific chemical probe.

Conclusion

This compound is a well-characterized, selective inhibitor of the plasma membrane H+-ATPase, making it an invaluable tool for plant biology and mycology. Its noncompetitive mechanism of action and defined binding site provide a solid foundation for its use in dissecting the complex roles of proton pumps in cellular physiology. Furthermore, the development of more potent analogs, such as PS-2, demonstrates the potential for structure-activity relationship studies and the generation of even more precise chemical probes to explore the critical functions of this key plant enzyme.

References

- 1. Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity [frontiersin.org]

- 3. researchgate.net [researchgate.net]

The Role of Protonstatin-1 in Auxin Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protonstatin-1 (PS-1) is a selective small-molecule inhibitor of the plasma membrane (PM) H+-ATPase, a key enzyme in establishing the proton gradient crucial for polar auxin transport in plants. This technical guide provides an in-depth analysis of the role of PS-1 in disrupting auxin transport, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. By inhibiting the PM H+-ATPase, this compound dissipates the electrochemical gradient necessary for the cellular influx and efflux of auxin, thereby serving as a valuable chemical tool to probe the mechanisms of auxin transport and its physiological consequences. This document is intended for researchers, scientists, and drug development professionals interested in the chemical genetics of plant hormone transport and the development of novel plant growth regulators.

Introduction

Auxin, a pivotal plant hormone, governs numerous aspects of plant growth and development through its differential distribution within plant tissues. This distribution is largely controlled by a sophisticated mechanism known as polar auxin transport, a process heavily reliant on the chemiosmotic potential across the plasma membrane.[1] The plasma membrane H+-ATPase (PM H+-ATPase) plays a fundamental role in this process by actively pumping protons out of the cell, creating a proton motive force that drives the secondary transport of many solutes, including auxin.

The chemiosmotic hypothesis of polar auxin transport posits that the acidic apoplast allows for the protonation of indole-3-acetic acid (IAA), facilitating its passive diffusion into the cell. Once inside the neutral cytoplasm, IAA deprotonates and becomes trapped. Its exit is then mediated by polarly localized efflux carriers, such as PIN-FORMED (PIN) proteins and some ATP-binding cassette (ABC) transporters of the B subfamily (ABCBs). The activity of these efflux carriers is, in turn, dependent on the electrochemical gradient established by the PM H+-ATPase.

This compound ((Z)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one) has been identified as a selective inhibitor of the PM H+-ATPase.[2][3] Its ability to disrupt the proton gradient makes it a powerful tool for studying the intricacies of auxin transport and for validating the chemiosmotic model. This guide will delve into the quantitative effects of this compound on various aspects of auxin transport and provide the necessary experimental details for researchers to utilize this chemical probe in their own studies.

Mechanism of Action of this compound

This compound's primary mode of action is the inhibition of the PM H+-ATPase. This inhibition disrupts the proton gradient across the plasma membrane, leading to a cascade of effects on auxin transport.

The Chemiosmotic Hypothesis of Auxin Transport

To understand the impact of this compound, it is essential to first grasp the chemiosmotic model of polar auxin transport. This model is built on the following principles:

-

Proton Gradient: The PM H+-ATPase actively pumps H+ ions from the cytoplasm into the apoplast (cell wall space), creating a significant pH and electrical potential difference across the plasma membrane.

-

Auxin Influx: In the acidic apoplast (pH ≈ 5.5), a significant portion of auxin (IAA) is protonated (IAAH). This neutral form can passively diffuse across the plasma membrane into the cell. Additionally, auxin anions (IAA-) can be actively transported into the cell by influx carriers like AUX1/LAX proteins, which are H+-symporters.

-

Ion Trapping: The cytoplasm has a more neutral pH (≈ 7.0), causing the deprotonation of IAAH to its anionic form (IAA-). This charged form is less membrane-permeable and is thus "trapped" within the cell.

-

Auxin Efflux: The exit of IAA- from the cell is mediated by polarly localized efflux carriers, primarily the PIN proteins and some ABCB transporters. The activity of these transporters is dependent on the membrane potential established by the PM H+-ATPase.

Disruption of the Proton Gradient by this compound

This compound directly inhibits the PM H+-ATPase, leading to a reduction in proton pumping and a subsequent dissipation of the transmembrane proton gradient. This has two major consequences for auxin transport:

-

Reduced Auxin Influx: The decrease in the apoplastic H+ concentration reduces the proportion of protonated IAA, thereby decreasing its passive diffusion into the cell. The reduced proton motive force also hampers the activity of H+-symporting influx carriers.

-

Impaired Auxin Efflux: The depolarization of the plasma membrane resulting from PM H+-ATPase inhibition adversely affects the activity of the voltage-sensitive PIN and ABCB efflux carriers, leading to a reduction in the directional transport of auxin out of the cell.

The overall effect is a significant disruption of polar auxin transport, affecting both rootward (basipetal) and shootward (acropetal) auxin streams.

Quantitative Effects of this compound on Auxin Transport

The inhibitory effects of this compound and its more potent analog, Protonstatin-2 (PS-2), on auxin transport have been quantified in several studies. The data presented below is primarily from studies on Arabidopsis thaliana.

Inhibition of PM H+-ATPase Activity

This compound is a selective inhibitor of PM H+-ATPase with a half-maximal inhibitory concentration (IC50) of 3.9 μM .[2]

Inhibition of Auxin Uptake and Transport

The following tables summarize the quantitative data on the inhibition of auxin uptake and polar transport by this compound and Protonstatin-2.

| Compound | Concentration (µM) | Inhibition of ³H-IAA Uptake (% of Control) | Reference |

| This compound | 5 | Significant reduction | [2] |

| Protonstatin-2 | 1 | Similar reduction to 5 µM PS-1 | |

| Protonstatin-2 | 5 | Stronger reduction than 5 µM PS-1 |

| Compound | Concentration (µM) | Inhibition of Acropetal ³H-IAA Transport (% of Control) | Inhibition of Basipetal ³H-IAA Transport (% of Control) | Reference |

| This compound | 5 | Significantly reduced | Significantly reduced | |

| Protonstatin-2 | 5 | More significantly reduced than PS-1 | More significantly reduced than PS-1 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on auxin transport. These protocols are based on the methods described by Yang et al. (2022).

³H-IAA Transport Assays in Arabidopsis Roots

This protocol describes the measurement of acropetal and basipetal transport of radiolabeled auxin in the roots of Arabidopsis thaliana seedlings.

Materials:

-

Arabidopsis thaliana seedlings (e.g., Col-0), 5-7 days old, grown vertically on MS medium.

-

³H-IAA (tritiated indole-3-acetic acid)

-

This compound or Protonstatin-2

-

DMSO (Dimethyl sulfoxide)

-

Agar

-

Scintillation vials

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

For Acropetal (shoot-to-root) Transport:

-

Prepare agar droplets (1% w/v) containing 100 nM ³H-IAA and the desired concentration of this compound (or DMSO as a control).

-

Carefully apply a single agar droplet to the root-shoot junction of a vertically grown seedling.

-

Incubate the seedlings in a vertical position for 6-12 hours in the dark at room temperature.

-

After the incubation period, excise a 5 mm segment from the root tip.

-

Place the excised root segment into a scintillation vial.

-

Add 4 mL of scintillation cocktail to the vial.

-

Incubate the vials in the dark for at least 4 hours to allow for tissue extraction.

-

Measure the radioactivity using a liquid scintillation counter.

For Basipetal (root-to-shoot) Transport:

-

Prepare agar droplets as described for acropetal transport.

-

Apply a single agar droplet to the tip of the primary root.

-

Incubate the seedlings for 4-6 hours.

-

Excise a 5 mm segment of the root starting from 10 mm above the root apex.

-

Process the excised segment for scintillation counting as described above.

³H-IAA Uptake Assay in Arabidopsis Root Tips

This assay measures the uptake of radiolabeled auxin into root tips.

Materials:

-

Arabidopsis thaliana seedlings, 5-7 days old.

-

³H-IAA

-

This compound or Protonstatin-2

-

DMSO

-

Uptake buffer (e.g., 5 mM sodium phosphate, pH 6.0, 1% (w/v) sucrose)

-

Microcentrifuge tubes

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Excise the apical 5 mm of the primary roots from the seedlings.

-

Prepare the uptake solution containing uptake buffer, 5 nM ³H-IAA, 1 µM unlabeled IAA, and the desired concentration of this compound (or DMSO as a control).

-

Place approximately 10 root tips into a microcentrifuge tube containing 25 µL of the uptake solution.

-

Incubate the tubes on a shaker (e.g., 100 rpm) for 2 hours at room temperature.

-

After incubation, wash the root tips several times with fresh, cold uptake buffer to remove external radioactivity.

-

Transfer the washed root tips to a scintillation vial.

-

Add scintillation cocktail and measure radioactivity as described previously.

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and experimental workflows described in this guide.

Signaling Pathway of Polar Auxin Transport

Caption: The chemiosmotic model of polar auxin transport and the inhibitory action of this compound.

Experimental Workflow for ³H-IAA Transport Assay

Caption: Workflow for measuring polar auxin transport using ³H-IAA.

Conclusion

This compound is a valuable chemical tool for dissecting the mechanism of polar auxin transport. By selectively inhibiting the plasma membrane H+-ATPase, it provides a means to study the consequences of disrupting the cellular proton motive force on auxin distribution and subsequent developmental processes. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers to employ this compound in their investigations into the complex world of plant hormone biology. Further research utilizing this compound and its more potent analogs like PS-2 will undoubtedly continue to illuminate the intricate regulation of auxin transport and its central role in plant life.

References

- 1. Testing the polar auxin transport model with a selective plasma membrane H+ -ATPase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity [frontiersin.org]

Protonstatin-1: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protonstatin-1 (PS-1) is a selective small-molecule inhibitor of the plasma membrane (PM) H+-ATPase.[1][2][3] This enzyme plays a crucial role in plants and fungi by establishing and maintaining the electrochemical proton gradient across the plasma membrane, a vital process for nutrient uptake, intracellular pH regulation, and cell expansion. By targeting this "master enzyme," this compound has emerged as a valuable chemical tool for dissecting the physiological roles of PM H+-ATPase, particularly its involvement in polar auxin transport. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and experimental protocols related to this compound.

Chemical Structure and Identifiers

This compound is a rhodanine derivative characterized by a furan ring linked to a thioxothiazolidinone core.

| Identifier | Value |

| IUPAC Name | (5Z)-5-[(Furan-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

| CAS Number | 521972-99-6 |

| Molecular Formula | C₈H₅NO₂S₂ |

| SMILES | O=C1NC(S/C1=C\C2=CC=CO2)=S |

Physicochemical Properties

This compound is a yellow to brown solid with limited solubility in aqueous solutions but is readily soluble in dimethyl sulfoxide (DMSO).

| Property | Value | Source |

| Molecular Weight | 211.26 g/mol | MedChemExpress |

| Appearance | Yellow to brown solid | MedChemExpress |

| Solubility | DMSO: ≥ 70 mg/mL (≥ 331.35 mM) | MedChemExpress |

| Storage (Powder) | -20°C for 3 years | MedChemExpress |

| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | MedChemExpress |

Spectroscopic Data

High-Resolution Mass Spectrometry (HRMS)

While the direct HRMS data for this compound is not explicitly detailed in the reviewed literature, the data for a closely related analog, (Z)-5-(furan-3-ylmethylene)-2-thioxothiazolidin-4-one, provides a strong reference.

| Ion | Calculated m/z | Found m/z | Reference |

| [M+H]⁺ | 211.9835 | 211.9835 | [4] |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference |

| Furan H | 6.78 | d | 2 | [4] |

| Vinyl H | 7.58 | s | - | |

| Furan H | 7.91 | m | - | |

| Furan H | 8.32 | s | - | |

| NH | 13.75 | bs | - |

Note: The data presented is for a structural isomer and serves as an estimation for this compound.

Infrared (IR) Spectroscopy

Specific IR spectroscopic data for this compound is not available in the reviewed literature.

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of the plant plasma membrane H+-ATPase, with a reported half-maximal inhibitory concentration (IC₅₀) of 3.9 μM. It exerts its inhibitory effect by binding to the central loop of the PM H+-ATPase. This interaction is thought to impede the conformational changes necessary for proton pumping, thereby disrupting the proton motive force across the plasma membrane.

The primary and most well-documented biological consequence of PM H+-ATPase inhibition by this compound is the disruption of polar auxin transport. Auxin, a critical plant hormone, relies on the proton gradient established by the H+-ATPase for its cellular influx and efflux. By dissipating this gradient, this compound effectively blocks auxin transport, leading to a range of developmental effects, including impaired root growth and altered gravitropic responses.

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action on polar auxin transport.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound and its analogs is typically achieved through a Knoevenagel condensation reaction.

General Procedure:

-

To a solution of furan-2-carbaldehyde (1 equivalent) and rhodanine (1 equivalent) in acetic acid, add ammonium acetate (2 equivalents).

-

Stir the mixture at reflux under an inert atmosphere (e.g., argon) for 4 hours.

-

Cool the reaction mixture to room temperature.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with distilled water.

-

Recrystallize the crude product from ethanol to yield pure (Z)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one (this compound).

Biological Assays

Yeast Growth Inhibition Assay:

This assay is used to assess the in vivo inhibitory effect of this compound on a specific H+-ATPase isoform expressed in a yeast strain.

-

Use a yeast strain (e.g., RS72) where the endogenous PM H+-ATPase is under the control of a regulatable promoter and expresses the plant H+-ATPase of interest (e.g., Arabidopsis AHA2).

-

Culture the yeast cells in appropriate liquid media.

-

Treat the yeast cells with various concentrations of this compound (or a DMSO vehicle control) in 96-well plates.

-

Incubate the plates with shaking at 28°C.

-

Monitor yeast growth by measuring the optical density at 600 nm (OD₆₀₀) over time using a microplate reader.

Measurement of PM H+-ATPase Hydrolytic Activity:

This in vitro assay quantifies the ATP hydrolysis activity of the H+-ATPase in isolated plasma membrane vesicles.

-

Isolate plasma membrane-enriched vesicles from plant tissues (e.g., Arabidopsis seedlings).

-

Incubate the vesicles with a reaction buffer containing ATP and various concentrations of this compound or a DMSO control.

-

The reaction measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This can be quantified using a colorimetric assay.

Measurement of PM H+-ATPase Proton Pumping Activity:

This assay directly measures the ability of the H+-ATPase to pump protons across the vesicle membrane.

-

Use isolated plasma membrane-enriched vesicles as described above.

-

Use a pH-sensitive fluorescent probe (e.g., ACMA - 9-amino-6-chloro-2-methoxyacridine) that quenches its fluorescence upon proton accumulation inside the vesicles.

-

Initiate the reaction by adding ATP.

-

Monitor the decrease in fluorescence over time, which corresponds to proton pumping activity.

-

The addition of a protonophore (e.g., CCCP) can be used to dissipate the proton gradient and restore fluorescence, confirming the specificity of the assay.

Auxin Transport Assay:

This assay measures the effect of this compound on the movement of auxin in plant tissues.

-

Use seedlings of the plant of interest (e.g., Arabidopsis).

-

For uptake assays, incubate root tips in a buffer containing radiolabeled IAA (e.g., ³H-IAA) and different concentrations of this compound. After an incubation period, measure the amount of radioactivity accumulated in the root tissue.

-

For polar transport assays (acropetal and basipetal), apply an agar block containing ³H-IAA to either the root-shoot junction (for acropetal transport) or the root tip (for basipetal transport) of seedlings placed on agar plates containing this compound.

-

After a defined period, excise segments of the root at specific distances from the application point and measure the amount of radioactivity to quantify auxin movement.

Experimental Workflow for Biological Activity Assessment

Caption: Workflow for assessing the biological activity of this compound.

References

- 1. Testing the polar auxin transport model with a selective plasma membrane H+ -ATPase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition and Labeling of the Plant Plasma Membrane H+-ATPase with N-Ethylmaleimide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of the Plasma Membrane H+-ATPase in Plant–Microbe Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Protonstatin-1: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identification and validation of the molecular target of Protonstatin-1 (PS-1), a selective small-molecule inhibitor. PS-1 has been identified as a valuable chemical tool for studying the physiological roles of the plant plasma membrane H+-ATPase. This document details the mechanism of action, quantitative inhibitory data, and the experimental protocols utilized in its validation.

Executive Summary

This compound ((Z)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one) is a selective inhibitor of the plasma membrane H+-ATPase (PM H+-ATPase) in plants.[1][2] Through a chemical genetics approach, PS-1 was identified from a small molecule library and has been instrumental in validating the chemiosmotic model of polar auxin transport.[1][2][3] Its mode of action involves binding to the central loop of the PM H+-ATPase, thereby inhibiting its proton-pumping activity. This inhibition directly impacts the electrochemical gradient across the plasma membrane, which is crucial for processes such as auxin transport and auxin-mediated growth. Validation studies have confirmed its selectivity and have led to the development of more potent analogs, such as PS-2.

Target Identification and Mechanism of Action

The primary molecular target of this compound is the plasma membrane H+-ATPase. This enzyme plays a fundamental role in plant cells by establishing a proton motive force across the plasma membrane, which drives secondary transport of various solutes, including the plant hormone auxin.

Mechanism of Inhibition: PS-1 interacts with the central loop of the PM H+-ATPase. This interaction is thought to impede the conformational changes necessary for the pump's activity, specifically affecting the functions of the N- and/or P-domains. By inhibiting the H+-ATPase, PS-1 disrupts the H+ gradient that is essential for the cellular uptake and polar transport of auxin, thereby validating the chemiosmotic model of auxin transport.

Quantitative Data Summary

The inhibitory activity of this compound and its more potent analog, PS-2, has been quantified through various assays. The key data are summarized in the tables below for clear comparison.

| Compound | Target | IC50 | Binding Affinity (Kd) | Reference |

| This compound (PS-1) | PM H+-ATPase | 3.9 µM | Not explicitly stated in provided text, but binding to the central loop is confirmed. | |

| PS-2 | PM H+-ATPase | ~5-fold stronger than PS-1 | Data on the binding affinity of PS-2 to the recombinant His-AHA2 central loop was determined by MST. |

Table 1: Inhibitory Potency and Binding Affinity of this compound and its Analog.

| Experiment | Compound | Concentration | Observed Effect | Reference |

| Yeast Growth Assay | This compound | 25 µM | Decreased growth of yeast cells expressing AHA2. | |

| Arabidopsis Seedling Growth | PS-1 Analogs | 2.5 µM | Inhibition of seedling growth. | |

| PM H+-ATPase Hydrolytic Activity | PS-1 Analogs | 10 µM | Varied inhibitory effects on hydrolytic activity. |

Table 2: Concentrations of this compound and Analogs Used in Various In-Vivo and In-Vitro Assays.

Experimental Protocols

Detailed methodologies for the key experiments that led to the identification and validation of this compound's target are provided below.

PM H+-ATPase Activity Assays

Objective: To measure the inhibitory effect of compounds on the proton pumping and hydrolytic activity of PM H+-ATPase.

Protocol for Proton Pumping Activity:

-

Isolate plasma membrane vesicles from Arabidopsis seedlings (e.g., Col-0). For some experiments, seedlings were treated with 250 mM NaCl for 3 days prior to harvest to increase PM H+-ATPase activity.

-

Initiate the proton pumping activity by adding 3 mM ATP to the vesicle suspension.

-

Monitor the formation of a pH gradient using a fluorescent probe.

-

Add the test compound (e.g., PS-1, PS-2) at the desired concentration (or DMSO as a control) and measure the change in fluorescence, indicating inhibition of the proton pump.

-

Collapse the proton gradient at the end of the experiment by adding a protonophore like carbonyl cyanide m-chlorophenylhydrazone (CCCP) at a final concentration of 10 µM to establish the baseline.

-

Normalize the inhibitor-dependent changes in proton pumping activity to the DMSO control.

Protocol for Hydrolytic Activity:

-

Use isolated plasma membrane vesicles as described above.

-

Incubate the vesicles with the test compounds (e.g., 10 µM of PS-1 analogs) or DMSO (0.1% v/v) as a control.

-

Initiate the reaction by adding ATP.

-

Measure the amount of inorganic phosphate released over time using a colorimetric assay to determine the ATPase hydrolytic activity.

-

Perform kinetic analysis by measuring the enzyme activity at various substrate concentrations in the presence and absence of the inhibitor.

Polar Auxin Transport Assays

Objective: To assess the effect of this compound and its analogs on the transport of auxin in plants.

Protocol for ³H-IAA Uptake in Root Tips:

-

Excise apical hypocotyl segments (5 mm long) from Arabidopsis seedlings.

-

Incubate the segments in a buffer solution (pH 6.0) containing 5 nM ³H-labeled IAA, 1 µM unlabeled IAA, 1% (w/v) sucrose, and 5 mM sodium phosphate.

-

Add the test compound at the desired concentration (with 0.1% v/v DMSO as a control).

-

Shake the samples for 2 hours at room temperature.

-

Measure the amount of ³H-IAA taken up by the segments using a scintillation counter.

Protocol for Acropetal and Basipetal Auxin Transport:

-

Place 7-day-old Arabidopsis seedlings on square agar plates containing the test compound or DMSO control.

-

For acropetal transport, place an agar block containing 100 nM ³H-labeled IAA below the shoot-root junction for 12 hours.

-

For basipetal transport, place the agar block at the root tip for 6 hours.

-

Measure the amount of ³H-labeled IAA in specific root segments (e.g., 5 mm from the root tip for acropetal transport, or 10-15 mm above the root apex for basipetal transport) to quantify auxin movement.

Microscale Thermophoresis (MST) for Binding Affinity

Objective: To determine the binding affinity of PS-1 and its analogs to the PM H+-ATPase.

Protocol:

-

Express and purify the recombinant His-tagged central loop of the Arabidopsis PM H+-ATPase AHA2.

-

Label the purified protein with a fluorescent dye.

-

Prepare a dilution series of the test compounds (e.g., PS-2, PS-1 as a positive control, and a negative control compound).

-

Incubate the labeled protein with each concentration of the test compound.

-

Measure the thermophoretic movement of the labeled protein using an MST instrument.

-

Calculate the dissociation constant (Kd) from the changes in normalized fluorescence as a function of the compound concentration.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key concepts and processes involved in the study of this compound.

Caption: Mechanism of this compound inhibition of auxin transport.

Caption: Workflow for screening and validating this compound analogs.

Conclusion

This compound has been rigorously identified and validated as a selective inhibitor of the plant plasma membrane H+-ATPase. The experimental evidence strongly supports its mechanism of action and its utility as a chemical probe to dissect the roles of this crucial enzyme in plant physiology, particularly in the context of auxin transport. The development of more potent analogs like PS-2 further enhances the toolkit available to researchers for studying the functions of PM H+-ATPases. This guide provides the core technical information necessary for the application of this compound in future research and drug development endeavors.

References

- 1. Frontiers | Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity [frontiersin.org]

- 2. Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Testing the polar auxin transport model with a selective plasma membrane H+ -ATPase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Effects of Protonstatin-1

Disclaimer: The current body of scientific literature on Protonstatin-1 focuses exclusively on its effects in plant and yeast systems. As of the latest available data, there are no published studies detailing the cellular effects of this compound on mammalian cells. Therefore, this guide summarizes the established mechanism and cellular impact of this compound within its known biological context and explicitly notes the absence of data regarding its effects on mammalian cell apoptosis and cell cycle progression.

Executive Summary

This compound (PS-1) is a small molecule identified as a selective inhibitor of plasma membrane H+-ATPase (PM H+-ATPase).[1][2][3][4] Its primary and thus far only documented cellular role is in the disruption of proton gradients across the plasma membrane in plants and fungi.[3] This activity has significant downstream consequences for cellular transport systems that are dependent on this proton motive force. In plants, the most well-characterized effect of this compound is the inhibition of auxin transport, a critical process for plant growth and development. While proton pump inhibition is a therapeutic strategy in some human diseases, it is important to note that the class of inhibitors to which this compound belongs and its specific target have not been studied in the context of mammalian cells.

Core Mechanism of Action

This compound exerts its inhibitory effect by directly interacting with the plasma membrane H+-ATPase. Specifically, it binds to the central loop of the enzyme. This interaction is thought to impede the conformational changes necessary for proton translocation, thereby inhibiting the pump's activity.

Signaling Pathway: Inhibition of Auxin Transport in Plants

The inhibition of PM H+-ATPase by this compound has a direct impact on the chemiosmotic model of polar auxin transport in plants. By reducing the proton gradient, this compound decreases the driving force for auxin influx, leading to a reduction in its transport and subsequent physiological effects.

Caption: Inhibition of PM H+-ATPase by this compound disrupts auxin transport.

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been quantified in plant and yeast systems. The following table summarizes the key data points.

| Parameter | Organism/System | Value | Reference |

| IC50 (PM H+-ATPase) | Arabidopsis thaliana | 3.9 µM | |

| Effective Concentration (Yeast Growth Inhibition) | Saccharomyces cerevisiae (RS72-AHA2 strain) | 25 µM | |

| Effect on Auxin Uptake | Arabidopsis thaliana | Significantly reduced at 5 µM |

Cellular Effects of this compound Treatment

The documented cellular effects of this compound are confined to its impact on plant physiology and yeast cell growth.

Effects on Plant Cells (Arabidopsis thaliana)

-

Inhibition of PM H+-ATPase Activity: Directly inhibits both the hydrolytic and proton pumping functions of the enzyme.

-

Disruption of Auxin Transport: Blocks both acropetal and basipetal polar auxin transport. This leads to a reduction in auxin-controlled growth processes.

-

Reduced Auxin Uptake: The diminished proton gradient reduces the cellular uptake of auxin.

Effects on Yeast Cells (Saccharomyces cerevisiae)

-

Growth Inhibition: Treatment with this compound leads to a dose-dependent decrease in the growth of yeast strains that are reliant on specific PM H+-ATPases.

Effects on Mammalian Cells

-

No Data Available: Extensive searches of scientific literature did not yield any studies on the effects of this compound on mammalian cells. Consequently, there is no information regarding its potential effects on apoptosis, cell cycle progression, or general cytotoxicity in mammalian systems. While other classes of proton pump inhibitors have been investigated for their anti-cancer properties, these findings cannot be extrapolated to this compound due to differences in drug structure and target specificity.

Key Experimental Protocols

The following are summaries of methodologies used to characterize the effects of this compound in plant and yeast systems.

PM H+-ATPase Activity Assay

This protocol is used to quantify the inhibitory effect of this compound on the enzyme's hydrolytic activity.

Caption: Workflow for measuring PM H+-ATPase hydrolytic activity.

Methodology:

-

Isolation of Plasma Membrane Vesicles: Plasma membrane vesicles are isolated from Arabidopsis thaliana seedlings by differential centrifugation and sucrose gradient separation.

-

Treatment: Vesicles are pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Reaction Initiation: The ATPase reaction is initiated by the addition of ATP.

-

Quantification: The reaction is stopped, and the amount of inorganic phosphate released is quantified, typically using a colorimetric method such as the malachite green assay. The results are compared to the control to determine the percent inhibition.

Yeast Growth Inhibition Assay

This assay provides a phenotypic screen for the activity of PM H+-ATPase inhibitors.

Methodology:

-

Yeast Strain: A yeast strain expressing the target PM H+-ATPase (e.g., Arabidopsis AHA2 in the RS72 strain) is used.

-

Culture Preparation: Yeast cells are grown to a specific optical density (OD600).

-

Plating: The yeast culture is spotted onto solid medium containing either DMSO (control) or various concentrations of this compound.

-

Incubation and Observation: Plates are incubated at an appropriate temperature (e.g., 28°C) for several days, and yeast growth is visually assessed and compared to the control.

Conclusion and Future Directions

This compound is a well-characterized selective inhibitor of plant and fungal plasma membrane H+-ATPase. Its effects on disrupting the proton gradient and consequently inhibiting auxin transport in plants are clearly documented.

The primary knowledge gap is the complete absence of data regarding the effects of this compound on mammalian cells. For drug development professionals, this is a critical missing piece of information. Future research should focus on:

-

Screening against Mammalian Proton Pumps: Determining if this compound has any activity against mammalian proton pumps, such as the gastric H+/K+-ATPase or vacuolar-type H+-ATPases.

-

Cytotoxicity Studies: Assessing the effect of this compound on the viability of various mammalian cell lines, including cancer and non-cancerous cells.

-

Apoptosis and Cell Cycle Analysis: Investigating whether this compound treatment can induce apoptosis or cause cell cycle arrest in mammalian cells.

Until such studies are conducted, the application and relevance of this compound remain confined to the field of plant biology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity [frontiersin.org]

Protonstatin-1: A Technical Deep Dive into a Novel Plant Biology Tool

For Researchers, Scientists, and Drug Development Professionals

Protonstatin-1 (PS-1) has emerged as a significant molecular probe in plant biology, offering a specific means to investigate the crucial role of plasma membrane (PM) H+-ATPases. This technical guide provides a comprehensive review of the current research on this compound, including its mechanism of action, synthesis, and the experimental findings from its application.

Core Mechanism and Significance

This compound, chemically known as (Z)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one, is a selective, small-molecule inhibitor of the plasma membrane H+-ATPase.[1][2][3] This enzyme is fundamental to establishing the proton gradient across the plasma membrane, a vital energy source for secondary active transport of various substances, including the plant hormone auxin.[3][4]

The primary application of PS-1 has been to validate the chemiosmotic model of polar auxin transport. By binding to the central loop of the PM H+-ATPase and inhibiting its activity, PS-1 effectively disrupts this proton gradient. This disruption, in turn, blocks auxin transport and consequently hinders auxin-regulated growth processes. The identification of PS-1 was the result of a chemical library screen, highlighting the power of chemical genetics in dissecting complex biological processes that may be obscured by genetic redundancy.

Quantitative Data Summary

The inhibitory effects of this compound and its more potent analog, PS-2, have been quantified across various assays. The following tables summarize the key findings.

| Compound | Half-Maximal Inhibitory Concentration (IC50) | Target | Organism/System | Reference |

| This compound | 3.9 μM | PM H+-ATPase | Arabidopsis thaliana |

| Compound | Concentration | Effect on PM H+-ATPase Hydrolytic Activity | Organism/System | Reference |

| This compound | 10 μM | Significant Inhibition | Arabidopsis thaliana plasma membrane vesicles | |

| PS-2 | 10 μM | Stronger Inhibition than PS-1 | Arabidopsis thaliana plasma membrane vesicles |

| Compound | Binding Affinity (Kd) | Target | Method | Reference |

| This compound | Not explicitly stated, but binding confirmed | Recombinant His-AHA2 central loop | Microscale Thermophoresis (MST) | |

| PS-2 | Not explicitly stated, but binding confirmed | Recombinant His-AHA2 central loop | Microscale Thermophoresis (MST) |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in this compound research.

Synthesis of this compound Analogs

A general procedure for the synthesis of PS-1 analogs involves the following steps:

-

A solution of an appropriate aldehyde (1 equivalent) and a heterocyclic compound (1 equivalent) is prepared in acetic acid.

-

Ammonium acetate (2 equivalents) is added to the mixture.

-

The reaction mixture is stirred at reflux under an argon atmosphere for 4 hours.

-

After cooling to room temperature, the resulting precipitates are collected by filtration.

-

The collected solids are washed with distilled water.

-

The final compound is purified by recrystallization from ethanol.

Screening of Inhibitors in Yeast

The inhibitory activity of this compound and its analogs on PM H+-ATPase was initially screened using a yeast-based assay:

-

The yeast strain RS72, expressing the Arabidopsis PM H+-ATPase AHA2, is used.

-

Yeast cells are pre-cultured in flasks to an optical density at 600 nm (OD600) of 0.5.

-

The cell culture is then diluted at a 1:5 or 1:25 ratio in fresh medium.

-

A 4 μL aliquot of the diluted yeast cells is spotted onto solid medium.

-

The solid medium contains either DMSO (0.1% v/v) as a control, 10 μM PS-1, or a PS-1 analog.

-

The plates are incubated at 28°C for 3 days, after which the yeast growth is photographed and assessed.

Measurement of PM H+-ATPase Activity

The direct effect of this compound on enzyme activity is measured using isolated plasma membrane vesicles:

-

Plasma membrane vesicles are isolated from Arabidopsis thaliana seedlings.

-

The hydrolytic activity of the PM H+-ATPase is assayed in the presence of the inhibitor (e.g., 10 μM PS-1 or its analogs) or DMSO as a control.

-

Proton pumping activity is initiated by the addition of 3 mM ATP.

-

The establishment of a proton gradient is monitored, and the activity is subsequently collapsed by the addition of a protonophore like carbonyl cyanide m-chlorophenylhydrazone (CCCP) to confirm the gradient was established.

Polar Auxin Transport Assay

To determine the effect of this compound on auxin transport, the following protocol is employed:

-

Arabidopsis thaliana seedlings are treated with this compound or its analogs.

-

For acropetal transport, agar pieces containing ³H-labeled indole-3-acetic acid (IAA) are placed below the shoot-root junction for 12 hours.

-

For basipetal transport, the agar pieces with ³H-labeled IAA are placed at the root tip for 6 hours.

-

The amount of radiolabeled IAA is then measured in specific root segments to quantify the extent of transport.

Visualizing the Molecular and Experimental Landscape

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Future Directions

The discovery and characterization of this compound and its analogs, such as the more potent PS-2, have provided valuable tools for plant biologists. Future research could focus on several key areas:

-

Elucidating Broader Physiological Roles: Investigating the impact of PM H+-ATPase inhibition by these compounds on other physiological processes beyond auxin transport.

-

Structure-Activity Relationship (SAR) Studies: Further synthesis and analysis of analogs could lead to even more potent and specific inhibitors, potentially with applications as herbicides or plant growth regulators.

-

Exploring Therapeutic Potential: While current research is plant-focused, the fundamental nature of proton pumps in biology might suggest exploring the effects of such compounds in other organisms, although no clinical trials are currently underway.

References

- 1. Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Testing the polar auxin transport model with a selective plasma membrane H+ -ATPase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Protonstatin-1 in Arabidopsis thaliana

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protonstatin-1 (PST-1), identified as (Z)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one, is a selective small-molecule inhibitor of the plasma membrane (PM) H+-ATPase in plants.[1][2] In Arabidopsis thaliana, the PM H+-ATPase, often referred to as the "master enzyme," plays a crucial role in various physiological processes by establishing a proton gradient across the plasma membrane.[1] This gradient is essential for nutrient uptake, regulation of intracellular pH, and importantly, for facilitating polar auxin transport, a key mechanism in plant growth and development.[1][3] PST-1 provides a chemical tool to dissect the functions of the PM H+-ATPase, overcoming the challenges of functional redundancy within the 11-member gene family of PM H+-ATPases (AHA) in Arabidopsis. PST-1 binds to the central loop of the PM H+-ATPase, inhibiting its activity and consequently affecting auxin-dependent processes.

These application notes provide detailed protocols for utilizing PST-1 in Arabidopsis thaliana research, focusing on its effects on root growth and auxin transport. Additionally, information on a more potent analog, Protonstatin-2 (PST-2), is included for comparative studies.

Data Presentation

Table 1: Inhibitory Effects of this compound (PST-1) and Analogs on Arabidopsis thaliana

| Compound | Concentration | Target | Effect | Quantitative Data | Reference |

| PST-1 | 3.9 µM | PM H+-ATPase | Half-maximal inhibitory concentration (IC50) | IC50 = 3.9 µM | |

| PST-1 | 5 µM | Polar Auxin Transport | Significant reduction in acropetal and basipetal ³H-IAA transport | Data available in referenced figures | |

| PST-1 | 2.5 µM | Seedling Growth | Inhibition of root growth | Data available in referenced figures | |

| PST-2 | ~0.78 µM (5x stronger than PST-1) | PM H+-ATPase | Stronger inhibition than PST-1 | Approx. 5-fold stronger inhibition | |

| PST-2 | 0.5-4 µM | Seedling Growth | Dose-dependent inhibition of root growth | Data available in referenced figures | |

| PST-2 | 5 µM | Polar Auxin Transport | Stronger inhibition of ³H-IAA transport than PST-1 | Data available in referenced figures |

Experimental Protocols

Protocol 1: Arabidopsis Seedling Growth Inhibition Assay

This protocol details the methodology to assess the inhibitory effect of this compound on the primary root growth of Arabidopsis thaliana seedlings.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0)

-

Murashige and Skoog (MS) medium including vitamins

-

Sucrose

-

Agar

-

Petri plates (square plates recommended for vertical growth)

-

This compound (PST-1)

-

Dimethyl sulfoxide (DMSO)

-

Sterile water

-

Laminar flow hood

-

Growth chamber or incubator (22°C, constant light)

Procedure:

-

Seed Sterilization:

-

Place seeds in a 1.5 mL microcentrifuge tube.

-

Add 1 mL of 70% (v/v) ethanol and incubate for 5 minutes.

-

Remove ethanol and add 1 mL of 50% (v/v) bleach with 0.05% (v/v) Tween-20. Incubate for 10 minutes with occasional mixing.

-

Remove the bleach solution and wash the seeds 4-5 times with sterile distilled water.

-

Resuspend seeds in 0.1% (w/v) sterile agar solution and store at 4°C for 2-3 days for stratification.

-

-

Preparation of Treatment Plates:

-

Prepare MS agar medium (e.g., 0.5x MS, 1% sucrose, 0.8% agar, pH 5.8).

-

Autoclave the medium and cool to ~50-60°C.

-

Prepare a stock solution of PST-1 in DMSO (e.g., 10 mM).

-

Add the appropriate volume of PST-1 stock solution to the molten MS medium to achieve the desired final concentrations (e.g., 0.5, 1, 2.5, 4, 5 µM).

-

For the control plate, add an equivalent volume of DMSO (vehicle control, e.g., 0.05% v/v).

-

Pour the medium into sterile square Petri plates and allow them to solidify in a laminar flow hood.

-

-

Seed Plating and Growth:

-

In a sterile hood, plate the stratified seeds on the surface of the control and PST-1-containing MS agar plates.

-

Seal the plates with microporous tape.

-

Place the plates vertically in a growth chamber at 22°C under constant light (e.g., 100 µmol m⁻² s⁻¹).

-

-

Data Collection and Analysis:

-

After an initial growth period (e.g., 5 days), mark the position of the primary root tips.

-

Continue to incubate the seedlings for an additional period (e.g., 7 days).

-

Measure the new growth of the primary root from the marked position.

-

Use at least 10 plants per treatment condition for statistical analysis.

-

Analyze the data using appropriate statistical methods (e.g., one-way ANOVA).

-

Protocol 2: Auxin Transport Assay using ³H-labeled IAA

This protocol describes the measurement of acropetal and basipetal polar auxin transport in Arabidopsis roots using radiolabeled indole-3-acetic acid (³H-IAA).

Materials:

-

7-day-old Arabidopsis thaliana seedlings grown on MS agar plates

-

MS agar plates containing various concentrations of PST-1 or DMSO (vehicle control)

-

³H-labeled IAA

-

Unlabeled IAA

-

Sucrose

-

Sodium phosphate buffer (pH 6.0)

-

Agar

-

Scintillation vials

-

Scintillation cocktail

-

Scintillation counter

-

Forceps and scalpels

Procedure:

-

Seedling Preparation:

-

Grow Arabidopsis seedlings on standard MS agar plates for 7 days.

-

-

Treatment with PST-1:

-

Transfer the 7-day-old seedlings to square MS agar plates containing the desired concentration of PST-1 (e.g., 5 µM) or DMSO as a control.

-

-

Preparation of ³H-IAA Agar Blocks:

-

Prepare small agar blocks (e.g., 1% agar) containing 100 nM ³H-labeled IAA.

-

-

Acropetal Transport Measurement:

-

Place an agar block containing ³H-IAA below the shoot-root junction of the PST-1 or control-treated seedlings.

-

Incubate for 12 hours.

-

Excise a 5 mm segment from the root tip.

-

Place the root segment in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Basipetal Transport Measurement:

-

Place an agar block containing ³H-IAA at the root tip of the PST-1 or control-treated seedlings.

-

Incubate for 6 hours.

-

Excise a 5 mm segment from the region 10 to 15 mm above the root apex.

-

Place the root segment in a scintillation vial, add scintillation cocktail, and measure the radioactivity.

-

-

Data Analysis:

-

Use at least 9 biological replicates per condition.

-

Compare the amount of ³H-IAA transported in PST-1-treated seedlings to the control seedlings.

-

Perform statistical analysis to determine the significance of the observed differences.

-

Visualizations

Signaling Pathway Diagram

References

- 1. Frontiers | Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity [frontiersin.org]

- 2. Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Testing the polar auxin transport model with a selective plasma membrane H+ -ATPase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Protonstatin-1 in Plant Physiology Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction